

# Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

## IUPAC name and synonyms

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### Compound of Interest

Compound Name: Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

Cat. No.: B138826

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An In-depth Technical Guide on **Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate**, a versatile intermediate in the synthesis of various pharmacologically active compounds. This document details its chemical identity, physicochemical properties, and its role in the preparation of arylcyclohexanone analgesics, metalloproteinase inhibitors, and benzimidazole derivatives.

## Chemical Identity

IUPAC Name: **ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate**<sup>[1]</sup>

Synonyms:

- 1,4-Dioxa-8-carboethoxyspiro[4.5]decane<sup>[2]</sup>
- 1,4-Dioxaspiro[4.5]decane-8-carboxylic Acid Ethyl Ester<sup>[2]</sup>
- Ethyl 1,4-Dioxaspiro[4.5]decan-8-carboxylate<sup>[2]</sup>
- Ethyl 4-Oxocyclohexanecarboxylate Ethylene Ketal<sup>[1]</sup>

- 1,4-dioxaspiro[4.5]decane-8-carboxylate[2]
- dioxaspiro[4.5]decane-8-carboxylate[2]
- CAS Number: 1489-97-0[1]

## Physicochemical Properties

The following table summarizes the key physicochemical properties of **Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate**.

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>18</sub> O <sub>4</sub>	[1][2][3]
Molecular Weight	214.26 g/mol	[1][2][3]
Physical Form	Colorless to Yellow Liquid	
Purity	95%	
Storage Temperature	Room Temperature	
InChI	InChI=1S/C11H18O4/c1-2-13-10(12)9-3-5-11(6-4-9)14-7-8-15-11/h9H,2-8H2,1H3	[1]
InChIKey	UXXWGBLTOSRBAY-UHFFFAOYSA-N	[1]
SMILES	CCOC(=O)C1CCC2(CC1)OC(=O)C2	[1][3]

## Role in Synthesis

**Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate** serves as a key starting material for the synthesis of several classes of biologically active molecules, including arylcyclohexanone analgesics, metalloproteinase inhibitors, and benzimidazole derivatives.[2] The spirocyclic ketal protects the ketone functionality of a cyclohexanone ring, allowing for selective modification of the ester group.

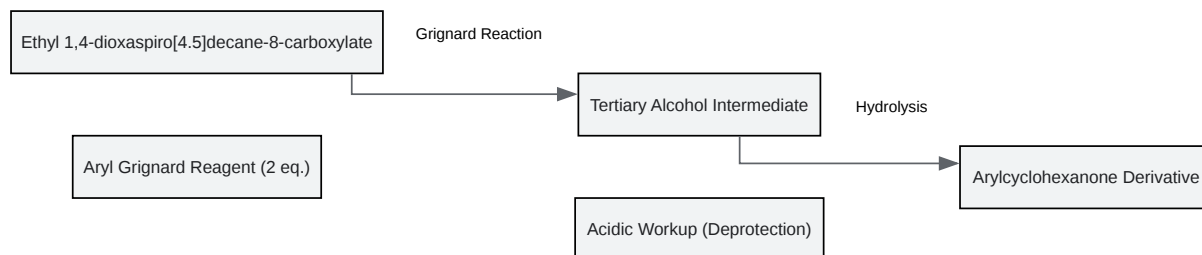
## Synthesis of Arylcyclohexanone Analgesics

Arylcyclohexanones are a class of compounds with recognized analgesic properties. A potential synthetic route to these compounds from **Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate** involves a Grignard reaction.

### Experimental Protocol: Synthesis of a Tertiary Alcohol Intermediate for Arylcyclohexanones

This protocol describes the synthesis of a tertiary alcohol via the Grignard reaction, a key step in the formation of a potential arylcyclohexanone analgesic precursor.

- **Step 1: Grignard Reagent Addition.** To a solution of **Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate** in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), two equivalents of an arylmagnesium bromide (e.g., phenylmagnesium bromide) are added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- **Step 2: Quenching and Work-up.** The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude tertiary alcohol.
- **Step 3: Deprotection.** The ketal protecting group is removed by treating the tertiary alcohol with an aqueous acid (e.g., hydrochloric acid) in a solvent such as acetone or tetrahydrofuran. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is neutralized, and the product is extracted, dried, and purified by column chromatography to yield the final arylcyclohexanone derivative.



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Synthetic workflow for arylcyclohexanone derivatives.

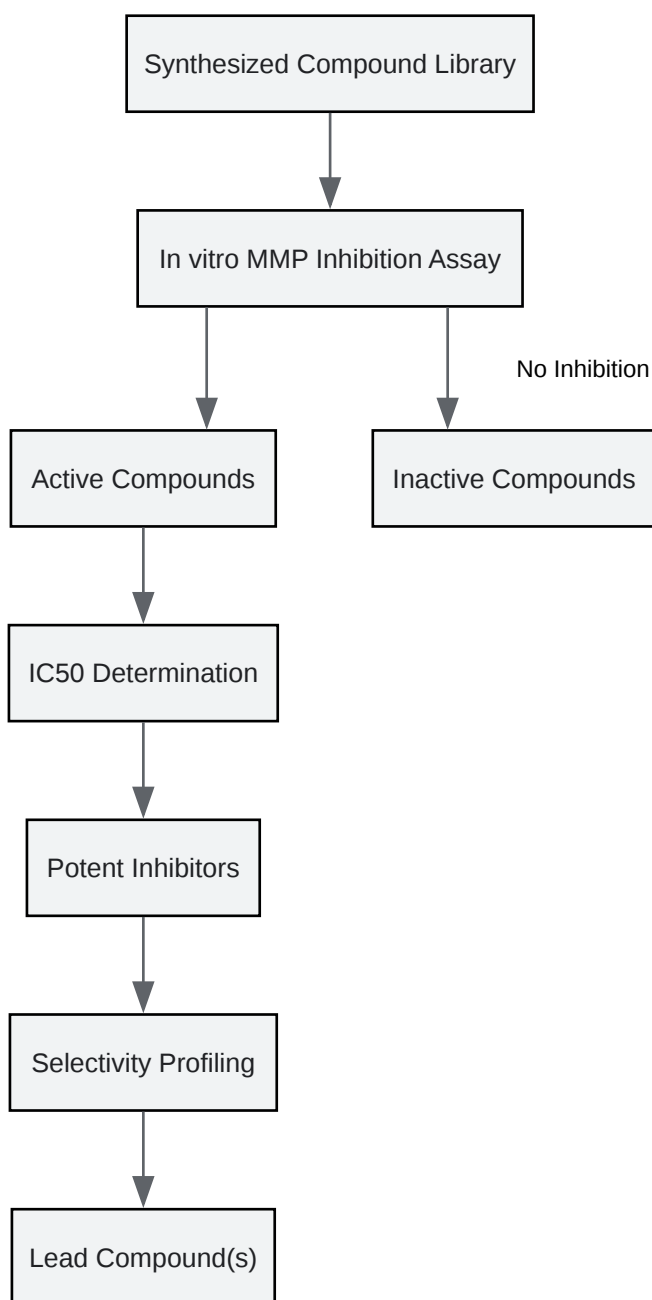
## Preparation of Metalloproteinase Inhibitors

Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of the extracellular matrix and are implicated in various diseases. The development of MMP inhibitors is a significant area of research.

Experimental Protocol: General Workflow for Screening of Novel Metalloproteinase Inhibitors

This protocol outlines a general workflow for the screening of potential MMP inhibitors synthesized from precursors like **Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate**.

- Step 1: Synthesis of Inhibitor Candidates. A library of compounds is synthesized from **Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate** through various chemical modifications.
- Step 2: In vitro Enzyme Inhibition Assay. The synthesized compounds are screened for their ability to inhibit the activity of specific MMPs (e.g., MMP-1, MMP-2, MMP-9) using a fluorogenic substrate. The assay is typically performed in a 96-well plate format.
- Step 3: Determination of IC<sub>50</sub> Values. For active compounds, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC<sub>50</sub>).
- Step 4: Selectivity Profiling. Promising candidates are further tested against a panel of different MMPs to assess their selectivity.



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Screening workflow for metalloproteinase inhibitors.

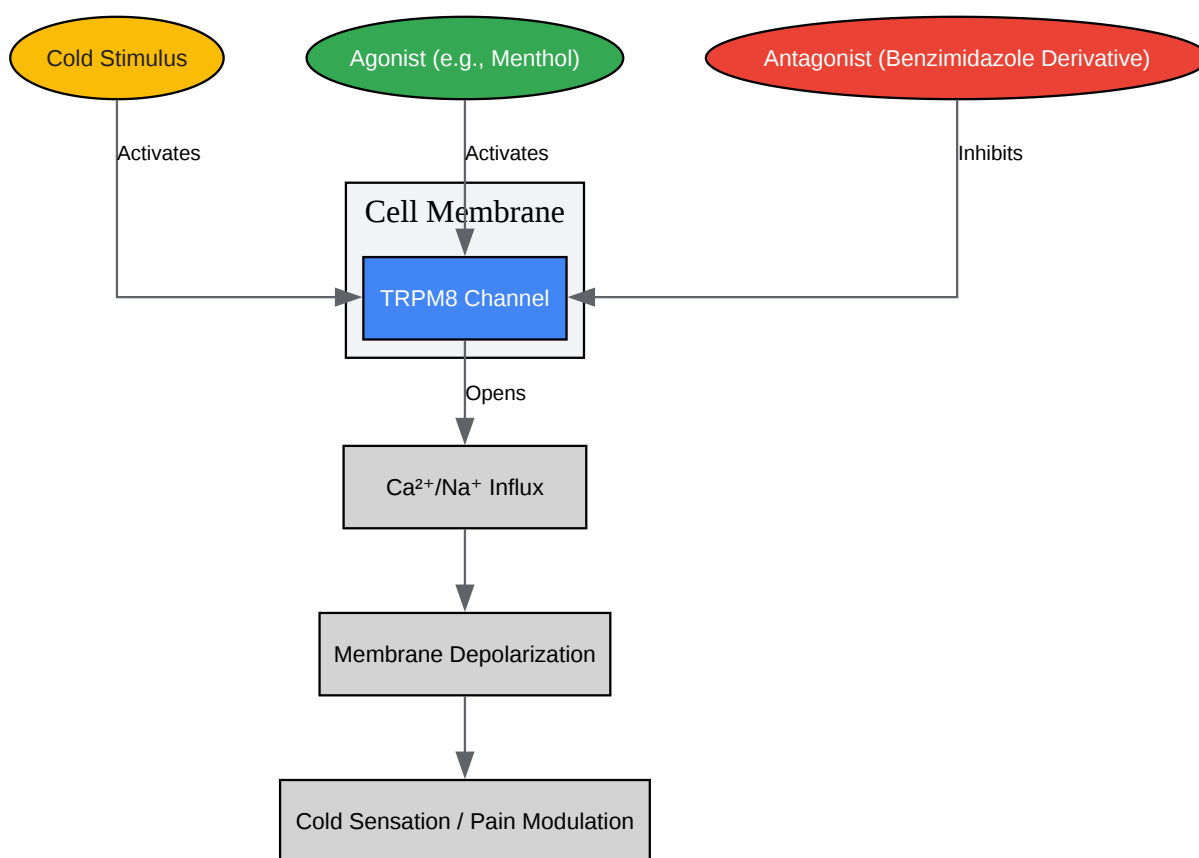
## Synthesis of Benzimidazole Derivatives as TRPM8 Receptor Modulators

Benzimidazole derivatives are known to possess a wide range of biological activities. Some have been investigated as modulators of the Transient Receptor Potential Melastatin 8

(TRPM8) channel, a cold-sensing ion channel implicated in pain and other sensory pathways.

### Signaling Pathway of TRPM8 Modulation

The TRPM8 channel is a non-selective cation channel that, when activated by cold temperatures or chemical agonists, allows the influx of cations like  $\text{Ca}^{2+}$  and  $\text{Na}^{+}$ , leading to membrane depolarization and the sensation of cold. The activity of the TRPM8 channel can be modulated by various intracellular signaling pathways.



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Modulation of the TRPM8 signaling pathway.

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## References

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